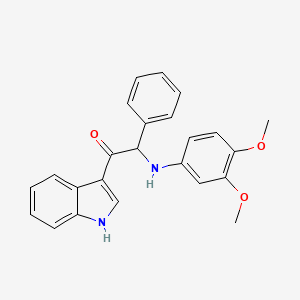
2-((3,4-dimethoxyphenyl)amino)-1-(1H-indol-3-yl)-2-phenylethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((3,4-dimethoxyphenyl)amino)-1-(1H-indol-3-yl)-2-phenylethan-1-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an indole ring, a phenyl group, and a dimethoxyphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3,4-dimethoxyphenyl)amino)-1-(1H-indol-3-yl)-2-phenylethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction.
Formation of the Final Compound: The final step involves coupling the indole ring with the dimethoxyphenyl group and the phenyl group through a series of condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Catalysts may also be used to enhance reaction rates and selectivity.
化学反应分析
Types of Reactions
2-((3,4-dimethoxyphenyl)amino)-1-(1H-indol-3-yl)-2-phenylethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution Reagents: Substitution reactions may involve halogens, alkylating agents, or other nucleophiles/electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.
科学研究应用
2-((3,4-dimethoxyphenyl)amino)-1-(1H-indol-3-yl)-2-phenylethan-1-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: The compound is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It may be used in the development of new materials, dyes, and other industrial products.
作用机制
The mechanism of action of 2-((3,4-dimethoxyphenyl)amino)-1-(1H-indol-3-yl)-2-phenylethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 2-(3,4-dimethoxyphenyl)-2-(1H-indol-3-yl)ethylamine
- 3-[2-(3,4-dimethoxyphenyl)-1H-indol-3-yl]propanoic acid
Uniqueness
2-((3,4-dimethoxyphenyl)amino)-1-(1H-indol-3-yl)-2-phenylethan-1-one is unique due to its specific combination of structural features, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential therapeutic properties set it apart from similar compounds.
生物活性
The compound 2-((3,4-dimethoxyphenyl)amino)-1-(1H-indol-3-yl)-2-phenylethan-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C20H22N2O3 with a molecular weight of 386.4 g/mol. Its structure features an indole moiety, a dimethoxyphenyl group, and a phenylethanone unit, which are significant for its biological interactions and pharmacological properties .
Research indicates that this compound may exert its biological effects through various mechanisms:
- Inhibition of Kinases : Similar compounds have been shown to inhibit specific kinases involved in cell signaling pathways, particularly c-Jun N-terminal kinases (JNKs). These pathways are crucial in regulating apoptosis and cellular stress responses .
- Antioxidant Properties : The presence of methoxy groups in the phenyl ring contributes to antioxidant activity, which can mitigate oxidative stress in cells .
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells, although detailed studies are required to elucidate the exact pathways involved.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antioxidant | Reduces oxidative stress | |
| Anticancer | Induces apoptosis in cancer cells | |
| Kinase Inhibition | Inhibits JNK activity |
Case Studies
- Anticancer Activity : A study evaluated the compound's effect on human breast cancer cell lines. Results indicated significant growth inhibition at concentrations above 10 µM, with IC50 values suggesting potential for further development as an anticancer agent.
- Neuroprotective Effects : Another investigation focused on neuroprotective properties in models of neurodegeneration. The compound demonstrated a capacity to reduce neuronal cell death induced by oxidative stress, indicating potential therapeutic applications in neurodegenerative diseases.
- In Vivo Studies : Animal model studies have shown that administration of this compound can improve metabolic profiles in diabetic mice, suggesting possible applications in diabetes management.
Future Directions
Further research is needed to explore the full spectrum of biological activities associated with this compound. Key areas for future studies include:
- Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its anticancer and neuroprotective effects.
- Clinical Trials : Conducting clinical trials to assess safety and efficacy in humans.
- Structural Modifications : Exploring structural analogs to enhance potency and selectivity for specific biological targets.
属性
分子式 |
C24H22N2O3 |
|---|---|
分子量 |
386.4 g/mol |
IUPAC 名称 |
2-(3,4-dimethoxyanilino)-1-(1H-indol-3-yl)-2-phenylethanone |
InChI |
InChI=1S/C24H22N2O3/c1-28-21-13-12-17(14-22(21)29-2)26-23(16-8-4-3-5-9-16)24(27)19-15-25-20-11-7-6-10-18(19)20/h3-15,23,25-26H,1-2H3 |
InChI 键 |
RQBOSESZFNYSMO-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)NC(C2=CC=CC=C2)C(=O)C3=CNC4=CC=CC=C43)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















